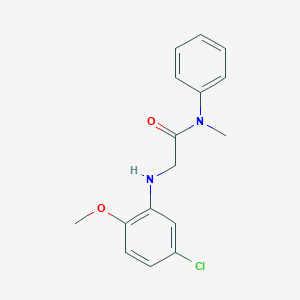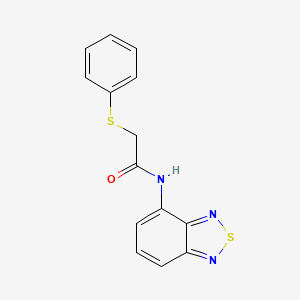
N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-1 is a member of the benzothiadiazole family, which is known for its diverse biological activities. BTA-1 has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics.
Mécanisme D'action
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide is not fully understood. However, it is believed that N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide acts by inhibiting various signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of various genes involved in inflammation and cell survival. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide also inhibits the activity of Akt, a protein kinase involved in the regulation of cell survival and proliferation. In addition, N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of MMPs is believed to contribute to the anti-cancer and anti-inflammatory properties of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to induce apoptosis in cancer cells by activating caspases, a family of proteases involved in the regulation of apoptosis. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and inhibit lipid peroxidation, which contributes to its neuroprotective properties. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide in lab experiments is its diverse biological activities, which make it a potential candidate for the development of novel therapeutics. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy. Another limitation is its instability in acidic and basic conditions, which can affect its purity and yield.
Orientations Futures
There are several future directions for the research on N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide. One direction is to further investigate the mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide, particularly its interaction with various signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress. Another direction is to optimize the synthesis of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide to improve its purity, yield, and solubility. Furthermore, future research can focus on the development of novel formulations of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide to improve its bioavailability and efficacy. Finally, future research can focus on the in vivo evaluation of N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide to determine its safety and efficacy as a potential therapeutic agent.
Méthodes De Synthèse
N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide can be synthesized using a variety of methods, including the reaction of 2-mercaptoacetic acid with 2-aminobenzothiazole in the presence of a catalyst. Another method involves the reaction of 2-aminobenzothiazole with phenylthioacetic acid in the presence of a dehydrating agent. The purity and yield of the synthesized N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide can be improved by using different purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications. In cancer research, N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide acts by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. In addition, N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential therapeutic candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-2,1,3-benzothiadiazol-4-yl-2-(phenylthio)acetamide has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c18-13(9-19-10-5-2-1-3-6-10)15-11-7-4-8-12-14(11)17-20-16-12/h1-8H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDGRNGNLCDTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-Benzothiadiazol-4-YL)-2-(phenylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)
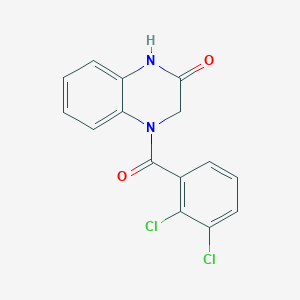
![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)
![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)
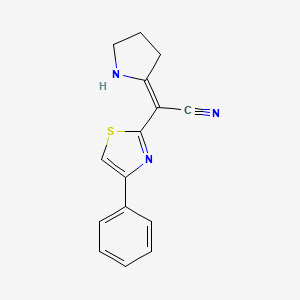
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7536531.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7536539.png)
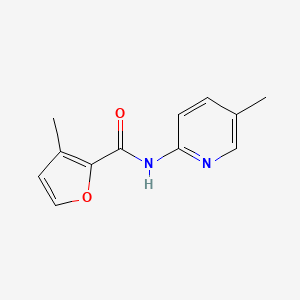
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536548.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)
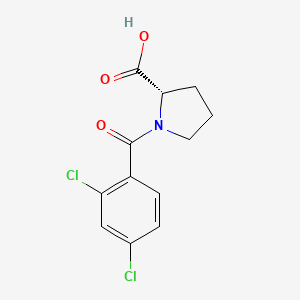
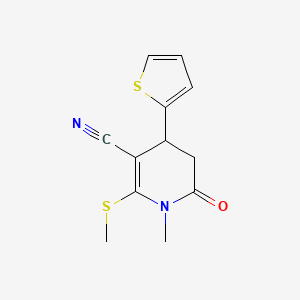
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)
